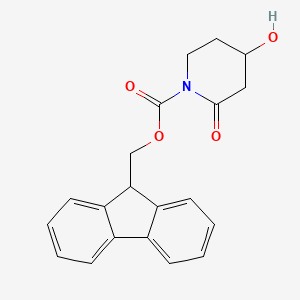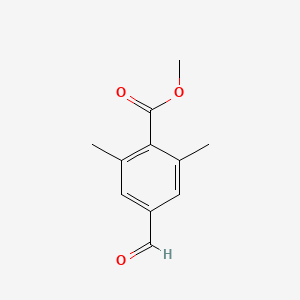![molecular formula C15H19FO2S2 B13133326 Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is a compound that belongs to the class of thienothiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of a fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which is beneficial for applications in organic electronics and photovoltaics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple an organotin compound with a halogenated thienothiophene derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienothiophene ring.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other organic electronic materials.
Biology: Investigated for its potential use in bioelectronics and biosensors due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of organic solar cells, light-emitting diodes, and other electronic devices.
Mecanismo De Acción
The mechanism of action of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is primarily related to its electronic properties. The fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which can influence the electronic structure and reactivity of the compound. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance.
Comparación Con Compuestos Similares
- 3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 2-ethylhexyl-3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 3,4-difluorothieno[3,4-b]thiophene-2-carboxylate
Comparison: Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate stands out due to its octyl side chain, which enhances its solubility in organic solvents and improves its processability in various applications. Compared to other similar compounds, it offers a balance of electronic properties and solubility, making it a versatile material for use in organic electronics and photovoltaics.
Propiedades
Fórmula molecular |
C15H19FO2S2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H19FO2S2/c1-2-3-4-5-6-7-8-18-15(17)14-13(16)11-9-19-10-12(11)20-14/h9-10H,2-8H2,1H3 |
Clave InChI |
VSBDVZTUSDFBDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=C(C2=CSC=C2S1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


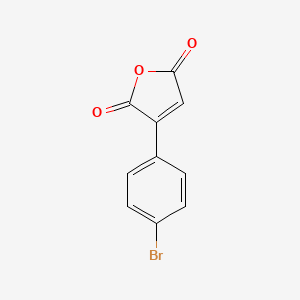
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
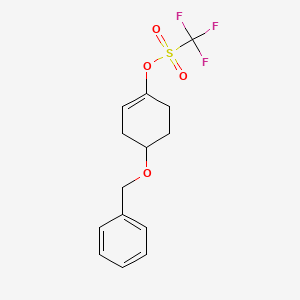
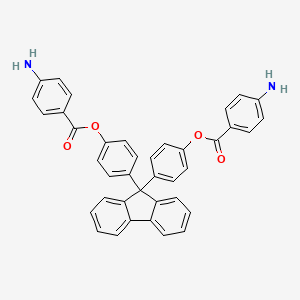
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
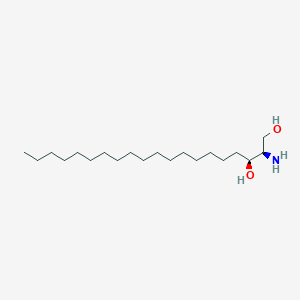
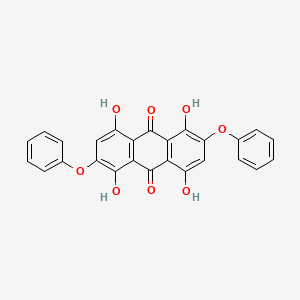
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
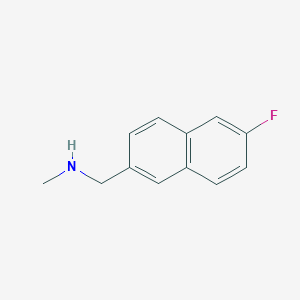
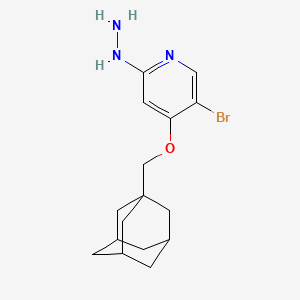
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
